Product packaging for (S)-2-(2-Naphthyl)glycolic acid(Cat. No.:CAS No. 144371-23-3)

(S)-2-(2-Naphthyl)glycolic acid

Cat. No.: B114851
CAS No.: 144371-23-3
M. Wt: 202.21 g/mol
InChI Key: UJDJTWLEXYIASW-NSHDSACASA-N
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Description

Contextual Significance of Chiral Alpha-Hydroxy Acids in Advanced Organic Synthesis

Chiral alpha-hydroxy acids (α-HAs) are a fundamentally important class of molecules in advanced organic synthesis. nih.gov Their utility stems from the presence of at least two functional groups—a hydroxyl and a carboxyl group—and a stereogenic center, which can be chemically modified to introduce further chirality. nih.gov These compounds serve as crucial chiral precursors and synthons for a wide array of pharmaceutically important molecules, including antitumor agents, antiobesity drugs, and semisynthetic antibiotics like penicillins and cephalosporins. researchgate.net

The synthesis of enantiomerically pure α-HAs is a key focus in organic chemistry. acs.org Methods such as the stereospecific diazotization of chiral α-amino acids are commonly employed. acs.org However, these methods can have limitations, such as harsh acidic conditions or incompatibility with certain side-chains, making the development of robust and versatile synthetic routes an ongoing area of research. acs.org The demand for enantiopure α-HAs is driven by the fact that different enantiomers of a drug can have vastly different biological activities, with one often being therapeutic while the other may be inactive or even harmful. nih.gov

The Role of (S)-2-(2-Naphthyl)glycolic Acid as a Chiral Scaffold

This compound serves as a significant chiral scaffold in organic synthesis. A chiral scaffold is a core molecular structure that provides a defined three-dimensional arrangement, enabling the controlled construction of more complex chiral molecules. The unique structure of this compound, with its rigid and sterically demanding naphthyl group, provides a well-defined spatial orientation.

This compound is utilized as a crucial building block for creating more elaborate organic structures. Its functional groups can undergo various transformations such as oxidation, reduction, and substitution to yield a range of derivatives. Furthermore, its chiral nature makes it valuable in asymmetric synthesis and for the chiral resolution of racemic mixtures of pharmaceuticals, a critical process for developing enantiopure drugs with optimized therapeutic profiles. The naphthyl group can participate in π-π stacking interactions, while the glycolic acid moiety can form hydrogen bonds, influencing the stereochemical outcome of reactions.

Overview of Scholarly Contributions to this compound Chemistry

Research into this compound has illuminated its chemical properties and synthetic utility. Scholarly work has detailed methods for its preparation, often involving the enantioselective reduction of a precursor molecule. For instance, one high-yield synthetic route involves the hydrogenation of 2-(naphthalen-2-yl)-2-oxoacetic acid using a specific iridium catalyst, achieving a 98% yield. lookchem.com Other methods include reduction using potassium tert-butylate and hydrogen in ethanol (B145695). lookchem.com

The physicochemical properties of this compound have been characterized, providing essential data for its application in research and synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol nih.gov
IUPAC Name (2S)-2-hydroxy-2-naphthalen-2-ylacetic acid nih.gov
CAS Number 144371-23-3 chemicalbook.com
Predicted Boiling Point 428.9 ± 25.0 °C lookchem.com
Predicted Density 1.354 ± 0.06 g/cm³ lookchem.com
Predicted pKa 3.42 ± 0.30 lookchem.com
XLogP3 2.4 nih.gov

Research has also explored its role as a precursor in the synthesis of other chiral molecules, highlighting its importance in developing enantiopure compounds with specific biological activities. The table below outlines key research findings related to the synthesis of this compound.

PrecursorReagents and ConditionsYield
2-(naphthalen-2-yl)-2-oxoacetic acid[iridium(dihydride)(chloride)((3,5-(tBu)2-C6H3)2P)(C17H10)NHCHC5H3N(CH3)]; potassium tert-butylate; hydrogen; in butan-1-ol at 25-30°C for 12h under 11400.8 Torr98.0% lookchem.com
2-(naphthalen-2-yl)-2-oxoacetic acidpotassium tert-butylate; hydrogen; in ethanol at 20°C for 24h under 11400.8 Torr98.0% lookchem.com
C₈H₁₁N*C₁₂H₁₀O₃hydrogenchloride; in water24.0% lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B114851 (S)-2-(2-Naphthyl)glycolic acid CAS No. 144371-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDJTWLEXYIASW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for S 2 2 Naphthyl Glycolic Acid and Enantiomerically Enriched Derivatives

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry. (S)-2-(2-Naphthyl)glycolic acid is a chiral building block whose synthesis has been approached through various asymmetric strategies. These methods aim to produce the desired (S)-enantiomer with high selectivity, minimizing the formation of the corresponding (R)-enantiomer.

Chiral Catalyst Development for Stereoselective Access

The development of chiral catalysts is crucial for achieving high enantioselectivity in the synthesis of compounds like this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. While direct catalytic asymmetric synthesis of this compound is a specific area of ongoing research, broader principles of chiral catalyst development are applicable. For instance, metal complexes with chiral ligands, such as those based on ruthenium or rhodium with BINAP, are known to be effective in various asymmetric reactions, including the hydrogenation of ketones and the coupling of Grignard reagents with glyoxylic acid derivatives. The design of these catalysts often involves creating a well-defined chiral pocket that selectively binds one enantiomeric transition state.

Recent advancements in catalyst design have focused on creating more robust and selective systems. For example, chiral (BisSalen)Al catalysts have demonstrated high regioselectivity and stereoselectivity in the ring-opening polymerization of lactide and glycolide (B1360168) derivatives, achieving regioselectivity of over 99%. nih.gov While not directly applied to this compound, this highlights the potential of sophisticated ligand design in controlling stereochemical outcomes. Furthermore, chiral-at-metal catalysts, where the chirality originates from the metal center itself, are emerging as a new class of catalysts for asymmetric transformations. nih.gov These catalysts, often iridium(III) or rhodium(III) complexes, offer the potential for highly effective asymmetric induction due to the direct coordination of the substrate to the stereogenic metal center. nih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst TypeMetal CenterChiral Ligand ExampleApplication ExampleReference
Diphosphine ComplexRhodium(I)Optically Active DiphosphineAsymmetric hydrogenation rsc.org
(BisSalen) ComplexAluminumBisSalenRing-opening polymerization nih.gov
Chiral-at-MetalIridium(III)/Rhodium(III)Achiral ligands forming a chiral complexPhotoredox chemistry nih.gov
Ru-Diamine ComplexRuthenium(II)Noyori-type diamineTransfer hydrogenation nih.gov

Application of Chiral Pool and Auxiliary Strategies

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comslideshare.net For the synthesis of complex chiral molecules, this approach can be highly efficient as the initial stereocenters are already established. youtube.com For instance, tartaric acid is a common chiral pool starting material that can be converted into a variety of chiral building blocks. youtube.com While a direct synthesis of this compound from a common chiral pool starting material is not prominently documented, the principles of this strategy are broadly applicable in asymmetric synthesis.

Chiral auxiliaries are another powerful tool for asymmetric synthesis. slideshare.net In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a classic example of chiral auxiliaries used in the asymmetric alkylation of carboxylic acid derivatives. scilit.com For the synthesis of α-hydroxy acids, chiral auxiliaries can be employed to control the stereochemistry of reactions such as aldol (B89426) additions or alkylations of glycine (B1666218) enolates. nih.govrsc.org For example, glycosyl donors with a participating (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position have been used for the stereoselective synthesis of oligosaccharides. nih.gov

Dynamic Kinetic Resolution of Precursors for Stereospecificity

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. researchgate.net This technique is particularly well-suited for the synthesis of chiral alcohols and their derivatives. mdpi.comresearchgate.net

A common approach to DKR involves the use of a lipase (B570770) for the enantioselective acylation of a racemic alcohol, coupled with a metal catalyst (often ruthenium-based) to racemize the unreacted alcohol enantiomer. nih.govorganic-chemistry.org For the synthesis of this compound, a potential precursor would be a racemic ester of 2-(2-naphthyl)glycolic acid. A lipase could then selectively hydrolyze the (S)-ester, while a racemization catalyst would continuously convert the remaining (R)-ester into the racemic mixture, allowing for the complete conversion to the desired (S)-acid.

The dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation has also been developed as a highly stereoselective method for constructing β-substituted-α-hydroxy carboxylic acid derivatives. nih.gov This method can achieve excellent levels of chemo-, diastereo-, and enantiocontrol. nih.gov The success of a DKR process relies on the compatibility of the kinetic resolution and the racemization conditions. organic-chemistry.org

Table 2: Key Features of Dynamic Kinetic Resolution

FeatureDescriptionExampleReference
Concept Combination of kinetic resolution and in situ racemization of the slower-reacting enantiomer.Lipase-catalyzed acylation of a racemic alcohol with concurrent ruthenium-catalyzed racemization of the unreacted alcohol. mdpi.comnih.gov
Potential Yield Theoretically up to 100% conversion of a racemate to a single enantiomer.DKR of β-azido alcohols to produce enantiomerically pure acetates. organic-chemistry.org
Catalyst System Typically involves a biocatalyst (e.g., lipase) and a metal-based racemization catalyst.Candida antarctica lipase B (CAL-B) and a ruthenium catalyst. nih.gov
Precursor Type Racemic alcohols, α-keto esters, and other configurationally labile compounds.Racemic β-aryl- and β-chloro-α-keto esters. nih.gov

Biocatalytic Approaches for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal catalysts for the production of chiral molecules like this compound.

Enzymatic Hydrolysis and Related Biotransformations

Enzymatic hydrolysis is a widely used biocatalytic method for the resolution of racemic mixtures. Lipases and esterases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method is advantageous due to its high enantioselectivity and the mild reaction conditions (e.g., neutral pH and room temperature), which prevent racemization of the product. For the production of this compound, this would involve the selective hydrolysis of a racemic ester of 2-(2-naphthyl)glycolic acid, catalyzed by a lipase.

The choice of enzyme is critical for achieving high enantioselectivity. Lipases from various microbial sources, such as Candida antarctica and Pseudomonas species, have been successfully used in the resolution of a wide range of chiral compounds. mdpi.comresearchgate.net In addition to hydrolysis, enzymes can catalyze other biotransformations, such as transesterification, which can also be used for kinetic resolution. The development of high-yielding biocatalytic processes is an active area of research, with a focus on enzyme immobilization and reaction engineering to improve catalyst stability and reusability. nih.gov

Novel Nitrilase Discoveries in Chiral Acid Synthesis

Nitrilases are enzymes that catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. nih.govgoogle.com This one-step conversion is highly attractive from a process perspective as it avoids the formation of amide intermediates. google.com Many nitrilases exhibit enantioselectivity, making them valuable biocatalysts for the synthesis of chiral carboxylic acids. nih.govresearchgate.net

The discovery of novel nitrilases with desired substrate specificities and enantioselectivities is a key area of research. nih.gov Metagenomic approaches, which involve screening environmental DNA libraries, have led to the discovery of a large number of new nitrilases with diverse catalytic properties. nih.gov These enzymes can then be screened against a panel of nitrile substrates to identify candidates for specific synthetic applications. nih.gov For the synthesis of this compound, a potential route would involve the enantioselective hydrolysis of 2-cyano-2-(2-naphthyl)ethanol by a nitrilase.

Recent research has also focused on engineering nitrilases to improve their activity and selectivity. nih.gov For example, by mutating key amino acid residues in the active site, the catalytic properties of a nitrilase can be altered to favor the production of a desired enantiomer or to enhance its activity towards a non-natural substrate. researchgate.netnih.gov

Exploration of Multi-Step Convergent and Divergent Synthetic Routes

Multi-step syntheses are broadly categorized into linear, convergent, and divergent strategies. While linear synthesis involves a sequential series of reactions, convergent and divergent approaches offer significant advantages in terms of efficiency, flexibility, and the ability to generate molecular diversity.

A divergent synthesis , conversely, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly valuable for the synthesis of derivatives of a core structure, such as various esters or amides of this compound, or compounds with substitutions on the naphthyl ring.

Convergent Approaches to Chiral Aryl-Glycolic Acids

While a specific convergent synthesis for this compound is not extensively detailed in the literature, the principles can be illustrated through analogous syntheses of other chiral aryl-glycolic acids. A common strategy involves the asymmetric addition of an organometallic reagent to a glyoxylate (B1226380) derivative.

Table 1: Hypothetical Convergent Synthesis of this compound

StepReactant 1Reactant 2Reagents and ConditionsProductKey Transformation
12-BromonaphthaleneMg, THFGrignard Formation2-Naphthylmagnesium bromidePreparation of Nucleophile
2Diethyl oxalateChiral ligand, Lewis acidAsymmetric AlkylationDiethyl (S)-2-hydroxy-2-(2-naphthyl)malonateStereoselective C-C bond formation
3Diethyl (S)-2-hydroxy-2-(2-naphthyl)malonate1. NaOH, H₂O/EtOH; 2. H₃O⁺Hydrolysis and DecarboxylationThis compoundFinal Product Formation

This table represents a conceptual pathway. Specific chiral ligands and reaction conditions would need to be optimized for high enantioselectivity.

Divergent Synthesis from a Common Intermediate

A divergent approach to derivatives of this compound would logically start from the enantiomerically pure acid itself or a suitable precursor. For instance, this compound can be synthesized and then its carboxylic acid and hydroxyl functionalities can be independently or sequentially modified to generate a variety of derivatives.

Another powerful divergent strategy involves the use of a common chiral precursor that can be functionalized in multiple ways. A chemoenzymatic approach provides a practical route to an enantiomerically enriched precursor. For example, the synthesis of the (R)-enantiomer has been reported starting from 2-naphthaldehyde. nih.gov This process involves the formation of a racemic cyanohydrin acetate (B1210297), followed by a lipase-catalyzed kinetic resolution. The resulting enantiopure cyanohydrin acetate is a versatile intermediate for divergent synthesis.

Table 2: Divergent Synthesis of this compound Derivatives from a Chiral Cyanohydrin Intermediate

Starting MaterialReactionReagents and ConditionsProduct
(S)-2-Acetoxy-2-(2-naphthyl)acetonitrileAcid HydrolysisHCl (aq), HeatThis compound
(S)-2-Acetoxy-2-(2-naphthyl)acetonitrileEsterificationR'OH, Acid catalystThis compound ester
(S)-2-Acetoxy-2-(2-naphthyl)acetonitrileAminolysisR'R''NH(S)-2-Hydroxy-2-(2-naphthyl)acetamide derivative
(S)-2-Acetoxy-2-(2-naphthyl)acetonitrileReduction of NitrileH₂, Raney Ni(S)-2-Amino-1-(2-naphthyl)ethanol

This table illustrates the potential for divergent synthesis from a common chiral intermediate, which can be obtained through chemoenzymatic resolution.

The dynamic kinetic resolution (DKR) of α-keto esters represents another advanced strategy that can be applied in a divergent manner. nih.gov In a DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a stereoselective reaction with in situ racemization of the slower-reacting enantiomer of the substrate. For the synthesis of this compound, this would involve the asymmetric hydrogenation of a 2-(2-naphthyl)-2-oxoacetate ester in the presence of a suitable racemization catalyst. The resulting enantiomerically pure hydroxy ester can then be hydrolyzed to the desired acid or used as a common intermediate for the synthesis of other derivatives.

Mechanistic Elucidation of Reactions Catalyzed by or Involving S 2 2 Naphthyl Glycolic Acid

Investigation of Catalytic Cycles in Asymmetric Transformations

(S)-2-(2-Naphthyl)glycolic acid functions as a chiral Brønsted acid catalyst in various asymmetric transformations, most notably in enantioselective nitroso aldol (B89426) reactions. The catalytic cycle in these reactions involves the activation of a substrate by the acid, followed by a stereocontrolled reaction and subsequent release of the product and regeneration of the catalyst.

The primary role of the catalyst is to activate the electrophile, such as nitrosobenzene (B162901), through hydrogen bonding. A plausible catalytic cycle for the enantioselective nitroso aldol reaction between an enamine and nitrosobenzene, catalyzed by this compound, can be proposed as follows:

Activation of Electrophile: The cycle begins with the formation of a hydrogen bond between the carboxylic acid proton of this compound and the oxygen atom of the nitroso group in nitrosobenzene. This protonation increases the electrophilicity of the nitrogen atom in the nitrosobenzene.

Chiral Environment Formation: The bulky 2-naphthyl group of the catalyst creates a sterically defined chiral environment around the activated nitrosobenzene.

Nucleophilic Attack: The nucleophilic β-carbon of the enamine attacks the activated nitroso group. The chiral environment established by the catalyst directs this attack to a specific face of the electrophile, thereby controlling the stereochemistry of the newly formed C-N bond.

Intermediate Formation: This attack leads to the formation of a transient, chiral hydroxyamino iminium intermediate, which remains associated with the catalyst.

Product Release and Catalyst Regeneration: Subsequent hydrolysis or rearrangement of the intermediate yields the final N- or O-nitroso aldol product and regenerates the this compound catalyst, allowing it to enter another catalytic cycle.

This cycle highlights how the catalyst is not consumed but participates directly in the reaction to create a low-energy pathway for the formation of a specific enantiomer. Beyond catalysis, the compound is also employed as a chiral resolving agent, where it forms diastereomeric salts with racemic mixtures, a process that relies on stoichiometric interactions rather than a catalytic cycle.

Role as a Brønsted Acid Catalyst: Detailed Mechanistic Studies

The catalytic activity of this compound is rooted in its ability to act as a Brønsted acid—a proton donor. The acidic proton of its carboxylic acid group is the key functional element in its catalytic mechanism.

Detailed mechanistic studies, particularly in the context of the nitroso aldol reaction, reveal that the catalyst's primary function is the activation of the nitroso compound. The mechanism proceeds via the following key interactions:

Hydrogen Bonding and Proton Transfer: The catalyst activates the nitrosobenzene substrate by forming a strong hydrogen bond with the nitroso (N=O) group. This interaction polarizes the N=O bond, increasing the electrophilic character of the nitrogen atom and making it more susceptible to nucleophilic attack. This activation through protonation is a hallmark of Brønsted acid catalysis. rsc.org

Substrate Activation: By enhancing the electrophilicity of the substrate, the catalyst effectively lowers the activation energy of the subsequent nucleophilic addition step. In the absence of the catalyst, the reaction would be significantly slower or may not proceed at all under the same conditions.

Stabilization of Intermediates: The catalyst may also stabilize the charged intermediates formed during the reaction, such as the hydroxyamino iminium intermediate, through continued hydrogen bonding, further smoothing the reaction pathway. The naphthyl group can also participate in stabilizing interactions, such as π-π stacking, with aromatic residues in the substrates or intermediates.

The efficiency of this catalytic process is influenced by the pKa of the acid and the nature of the solvent, which can affect the proton transfer equilibrium and the stability of the hydrogen-bonded complexes.

Stereochemical Induction and Regiochemical Control Mechanisms

A critical feature of this compound in catalysis is its ability to induce chirality and control the regioselectivity of a reaction.

Stereochemical Induction: The mechanism of stereochemical induction relies on the formation of a well-defined, chiral, non-covalent complex between the catalyst and the substrate. The bulky and rigid 2-naphthyl group acts as a "chiral wall," effectively blocking one face of the activated electrophile. Consequently, the incoming nucleophile is forced to approach from the less hindered face, leading to the preferential formation of one enantiomer.

In the enantioselective nitroso aldol reaction using a piperidine (B6355638) enamine, this directed attack results in a high enantiomeric excess (ee) of 92%. The precise stereochemical outcome is a direct consequence of the (S)-configuration of the catalyst, which dictates the three-dimensional arrangement of the transition state assembly.

Regiochemical Control: this compound has also been shown to influence the regioselectivity of the nitroso aldol reaction, where the outcome depends on the structure of the enamine nucleophile. The catalyst, by activating the nitrosobenzene, directs the nucleophilic attack, but the inherent properties of the enamine determine the site of the final bond formation (N- vs. O-alkylation).

Pyrrolidine-derived enamines react with nitrosobenzene in the presence of the catalyst to exclusively form O-nitroso aldol products .

Morpholine-derived enamines , under similar conditions, favor the formation of N-nitroso aldol products .

This regiochemical divergence is attributed to the different electronic and steric properties of the enamines, which, in concert with the catalyst-substrate complex, direct the reaction toward different constitutional isomers. The steric hindrance provided by the catalyst's naphthyl group is a key factor in guiding these selective transformations.

Kinetic Analysis of Reaction Pathways

While detailed kinetic studies providing rate constants and activation energies for reactions catalyzed by this compound are not extensively documented in the available literature, insights into the kinetic aspects can be gleaned from reaction optimization studies. These studies investigate how changes in reaction conditions affect the rate and efficiency of the transformation, which are practical reflections of the underlying kinetics.

Key factors influencing the reaction kinetics of the enantioselective nitroso aldol reaction include:

Catalyst Loading: The reaction rate is expected to show a direct dependence on the concentration of the catalyst, as the formation of the activated catalyst-substrate complex is a crucial rate-determining step.

Solvent Polarity: The choice of solvent has a significant impact. In the nitroso aldol reaction, diethyl ether was found to be an effective solvent. Solvents can influence the solubility of reactants and the stability of charged intermediates and transition states, thereby altering the reaction rate.

Stoichiometry: The use of a stoichiometric excess of one reactant can be used to drive the reaction to completion, following the principles of chemical kinetics.

For related processes, such as the esterification of glycolic acid, kinetic studies have been performed using different catalytic systems. These reactions can often be described by pseudo-homogeneous or Langmuir-Hinshelwood models, which account for reaction rates based on reactant concentrations and catalyst surface interactions, respectively. researchgate.netnih.gov Although these models were not applied directly to this compound catalysis, they represent standard approaches for the kinetic analysis of similar acid-catalyzed reactions.

Applications of S 2 2 Naphthyl Glycolic Acid As a Versatile Chiral Building Block

Utilization in the Synthesis of Complex Organic Molecules

The inherent chirality and functional groups of (S)-2-(2-Naphthyl)glycolic acid make it a valuable starting material or intermediate in the construction of complex organic structures. Its naphthyl group can participate in π-π stacking interactions, while the carboxylic acid and hydroxyl groups offer sites for a variety of chemical transformations. These reactions include oxidation, reduction, and substitution, allowing for the creation of a diverse array of derivatives.

For instance, the core structure can be elaborated upon to introduce new stereocenters and functional groups, leading to the synthesis of intricate molecular frameworks. The stereochemistry of the parent molecule plays a crucial role in directing the stereochemical outcome of subsequent reactions, a key principle in asymmetric synthesis.

Integration into Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry heavily relies on the availability of enantiopure compounds for the development of new drugs. nih.gov this compound serves as a key pharmaceutical intermediate, which are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). sunfinelabs.com

Precursor in Chiral Drug Synthesis

The synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral drug can have vastly different pharmacological effects. This compound, with its defined (S)-configuration, is an important precursor for the synthesis of such chiral drugs. vulcanchem.com Its integration into a synthetic route ensures the desired stereochemistry in the final API, which is essential for its therapeutic efficacy and safety.

Role in the Synthesis of Bioactive Compounds

Beyond its direct use in drug synthesis, this compound is also employed in the creation of other bioactive compounds. Naphthalene (B1677914) derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. mdpi.com The unique structural features of this compound can be harnessed to design and synthesize novel compounds with potential therapeutic applications. For example, it can be a component in the synthesis of lacinilene derivatives, which are known for their bioactivity. rsc.org

Chiral Ligand and Auxiliary Design in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. The development of effective chiral ligands and auxiliaries is central to this field. This compound and its derivatives can be utilized in the design of such ligands. The rigid naphthyl group can provide a well-defined chiral environment around a metal center in a catalyst complex, influencing the stereochemical course of a reaction.

For example, ligands derived from chiral backbones, such as those incorporating a naphthyl group, have been shown to be effective in asymmetric transfer hydrogenation reactions, leading to high levels of enantioselectivity. nih.gov The stereochemical information embedded in the this compound scaffold is transferred to the products of the catalyzed reaction.

Derivatization for Functional Molecule Synthesis

The reactivity of the carboxylic acid and hydroxyl groups in this compound allows for its extensive derivatization. This versatility enables the synthesis of a wide range of functional molecules with tailored properties. For example, esterification of the carboxylic acid can modify its solubility and reactivity, while reactions at the hydroxyl group can introduce new functional moieties.

These derivatization strategies are crucial for creating molecules with specific applications, such as in materials science or as probes for biological systems. The ability to systematically modify the structure of this compound makes it a valuable platform for the development of new functional materials and chemical tools.

Research on Medicinal Chemistry and Biological Profiles of S 2 2 Naphthyl Glycolic Acid Derivatives

Investigation of Pharmacological Potency and Therapeutic Utility

The pharmacological significance of (S)-2-(2-naphthyl)glycolic acid and its analogues stems from their identity as chiral molecules and their structural relation to other bioactive compounds. nih.gov The presence of an asymmetric center means that these compounds can exist as enantiomers, which may interact differently with chiral biological environments like enzymes and receptors. nih.gov This stereoselectivity is a critical consideration in pharmacology, influencing both the efficacy and safety of a drug.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, research into the related (R)-enantiomer has shown potential for the inhibition of enzymes in the aldo-keto reductase (AKR) family, such as aldose reductase. These enzymes are implicated in metabolic pathways associated with conditions like diabetic complications and cancer, suggesting a potential therapeutic avenue for naphthalene-based glycolic acid derivatives.

Furthermore, the core structure serves as a crucial building block in synthetic and medicinal chemistry. Its primary utility is often as a chiral resolving agent, a compound used to separate racemic mixtures of other pharmaceuticals into their individual, enantiomerically pure forms. This is a vital process in drug development, as it allows for the isolation of the more potent or less toxic enantiomer of a drug candidate. The compound also acts as a precursor for the synthesis of more complex chiral molecules, enabling the development of novel enantiopure drugs with specific biological targets.

Elucidation of Biological Activities (e.g., anti-inflammatory, anti-cancer properties)

Research into naphthalene (B1677914) derivatives has revealed significant potential in treating diseases rooted in inflammation and cellular proliferation.

Anti-inflammatory Properties: Several synthetic naphthalene derivatives have demonstrated notable anti-inflammatory effects. Studies on the activation of neutrophils, key cells in the inflammatory response, showed that certain derivatives could significantly inhibit their activity. researchgate.net One particularly potent derivative, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (referred to as TAC), was found to strongly inhibit the release of the granule enzyme lysozyme (B549824) from neutrophils, a key process in inflammation. researchgate.net The anti-inflammatory activity of derivatives of similar chiral acids has been linked to the inhibition of nitric oxide (NO) synthesis. nih.gov Elevated NO levels are associated with various inflammatory conditions. nih.gov Ibuprofen and cinnamic acid derivatives, for example, have shown enhanced anti-inflammatory effects in assays measuring NO inhibition. nih.gov

Table 1: Inhibitory Effects of Naphthalene Derivatives on Neutrophil Degranulation

Compound Stimulant Effect
N,N-bis(2-hydroxy-1-naphthylmethyl) amine fMLP Moderate inhibitory activity

Data sourced from a study on the inhibitory effects of synthetic naphthalene derivatives on rat neutrophils. researchgate.net fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.

Anti-cancer Properties: The naphthalene moiety is present in several compounds investigated for anti-cancer activity. nih.govnih.gov One approach to cancer therapy is the targeting of tumor cell metabolism. nih.gov Research has focused on modulating metabolic pathways in cancer cell lines as a promising strategy for developing new therapies.

A specific naphthalene derivative, N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), has demonstrated significant synergistic anti-cancer activity when combined with the drug sorafenib (B1663141) and radiation therapy. nih.gov In preclinical models of anaplastic thyroid cancer, this combination therapy promoted tumor suppression by inducing caspase cleavage and cell cycle arrest. nih.gov The study highlighted that the triple combination was more effective than treatment with either HNHA and radiation or sorafenib and radiation alone, suggesting a powerful synergistic interaction. nih.gov The potential anti-cancer effects of some derivatives are also linked to their lipophilicity, which can correlate with greater cytotoxicity against cancer cells. nih.gov

Structure-Activity Relationship (SAR) Analyses for Bioactive Analogues

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of a lead compound by making targeted chemical modifications. For naphthalene derivatives, SAR studies have provided insights into the chemical features that govern their bioactivity.

An analysis of 22 different naphthalene derivatives revealed that their biological activity against Tetrahymena pyriformis could be quantitatively predicted by a model incorporating several physicochemical parameters. nih.gov The resulting model demonstrated that activity was influenced by:

Hydrogen Acceptance (Ha): The ability to accept a hydrogen bond.

Hydrophobicity (π): The compound's lipophilicity, which affects its ability to cross cell membranes.

Polar Electronic Effects (F): The influence of substituents on the electronic properties of the molecule.

Resonance Electronic Effects (R): The effect of electron delocalization.

Molar Connectivity (1Xvsub): A descriptor related to the size and branching of the substituent.

This analysis accounted for 85% of the variation in biological response, indicating that a combination of steric, hydrophobic, and electronic properties dictates the activity of these compounds. nih.gov Further studies have shown that specific modifications, such as the esterification of a naphthalene core to create 2-hydroxymethyl-1-naphthol diacetate (TAC), can significantly enhance biological activity, in this case, its antioxidant and anti-inflammatory effects. researchgate.net

Applications in Chemical Biology and Drug Discovery Pipelines

This compound and its analogues are valuable tools within chemical biology and the broader drug discovery pipeline. Their primary application is rooted in the field of stereochemistry.

The compound serves as a highly effective chiral resolving agent. In drug development, many therapeutic molecules are chiral and are often synthesized as a racemic (1:1) mixture of two enantiomers. Because enantiomers can have different biological activities and metabolic fates, it is often necessary to separate them. nih.gov this compound can be used to selectively interact with one enantiomer in a racemic mixture, allowing for their separation and the isolation of the desired pure enantiomer.

Furthermore, this compound functions as a key chiral building block or precursor in the synthesis of more elaborate molecules. Its defined stereochemistry is transferred to the new, more complex molecules, which is essential for creating enantiopure compounds designed for specific biological interactions. The presence of the hydrophobic naphthyl group can facilitate interactions with biological membranes and the π-stacking interactions with aromatic residues in proteins, making it a useful scaffold for designing molecules that target enzymes or receptors.

Advanced Analytical and Spectroscopic Characterization of S 2 2 Naphthyl Glycolic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (S)-2-(2-Naphthyl)glycolic acid. It provides detailed information about the molecular framework and the spatial arrangement of atoms.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Naphthyl-H7.2 - 8.0Naphthyl-C125 - 135
CH(OH)~5.0CH(OH)~70
COOH10 - 13COOH170 - 185

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.

Determination of Absolute Configuration by Advanced NMR Techniques

Determining the absolute configuration of a chiral center is a critical aspect of its characterization. Advanced NMR techniques, often involving the use of chiral auxiliaries, are employed for this purpose. Chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) are two common classes of auxiliaries used.

CSAs, such as enantiopure diphenylprolinols or BINOL-based amino alcohols, form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding. rsc.orgnih.gov This interaction leads to the differentiation of NMR signals for the two enantiomers, a phenomenon known as enantiomeric discrimination. nih.gov The difference in the chemical shifts (Δδ) of the corresponding protons or carbons of the two enantiomers in the presence of the CSA can be correlated to the absolute configuration of the analyte. rsc.org

Alternatively, CDAs react with the chiral analyte to form stable diastereomers, which possess distinct NMR spectra. The analysis of the chemical shift differences between the two diastereomers allows for the assignment of the absolute configuration.

Application of Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a calibration curve, provided a certified internal standard is used. acs.orgnih.gov This technique is based on the direct relationship between the integrated signal intensity and the number of corresponding nuclei.

For this compound, qNMR can be utilized to:

Monitor reaction progress: By integrating the signals of the starting materials and the product over time, the kinetics of the synthesis can be accurately followed.

Assess chemical purity: The purity of a sample can be determined by comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard. acs.org

Determine enantiomeric purity: In conjunction with a chiral solvating agent that induces baseline separation of the signals of the two enantiomers, qNMR can be used to accurately quantify the enantiomeric excess (ee) of a sample. libretexts.org The integration of the distinct signals corresponding to the (S) and (R) enantiomers provides a direct measure of their relative amounts. libretexts.org

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula.

For carboxylic acids, common fragmentation patterns in mass spectrometry involve the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45). The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, along with fragment ions corresponding to the naphthylmethyl cation and other characteristic fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties.

The key vibrational modes expected for this molecule are:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
O-H (carboxylic acid)Stretching2500 - 3300 (very broad)
C-H (aromatic)Stretching3000 - 3100
C=O (carboxylic acid)Stretching1700 - 1725
C=C (aromatic)Stretching1450 - 1600
C-O (hydroxyl/acid)Stretching1050 - 1300

Note: These are general ranges and the exact peak positions can be influenced by hydrogen bonding and the physical state of the sample.

Studies on glycolic acid have shown that both IR and Raman spectroscopy are sensitive to conformational changes. orientjchem.orgresearchgate.netirb.hr By analyzing the vibrational spectra of this compound, it is possible to gain insights into its preferred conformation in the solid state or in solution.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The naphthyl group in this compound is a strong chromophore, and its UV-Vis spectrum is expected to be dominated by the π-π* transitions of the aromatic system.

Chromatographic Methods (e.g., HPLC, GC) for Enantiomeric Purity and Separation Science

Chromatographic techniques are essential for the separation and analysis of enantiomers and for assessing the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of chiral compounds. chromatographyonline.comnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, have shown excellent performance. chiraltech.com The mobile phase composition, including the type and concentration of organic modifiers and additives, plays a crucial role in optimizing the separation. chiraltech.com

Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile derivatives of chiral carboxylic acids. nih.govnih.gov The carboxylic acid is typically derivatized to a more volatile ester, which is then separated on a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for the GC separation of a wide range of enantiomers. nih.gov

Computational Chemistry (e.g., Density Functional Theory) for Spectroscopic Data Interpretation and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the in-depth analysis of this compound, providing critical insights that complement experimental spectroscopic data. By modeling the molecule's electronic structure, DFT calculations can predict and help interpret a wide range of spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Visible). This theoretical approach is invaluable for assigning complex spectra, understanding conformational preferences, and predicting the chemical reactivity of the molecule.

Molecular Geometry and Conformational Analysis

The first step in the computational analysis of this compound involves optimizing its three-dimensional structure to find the most stable conformation (the global minimum on the potential energy surface). For a flexible molecule like this, with rotatable bonds connecting the naphthyl, carboxylic acid, and hydroxyl groups, multiple conformers may exist. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these geometry optimizations. mdpi.comnih.gov The calculated energies of different conformers reveal their relative stability and population at a given temperature. This information is crucial because the experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. Studies on similar molecules, like mandelic acid, have shown that DFT can accurately predict the lowest energy structures. nih.gov

Interpretation of Vibrational Spectra (IR and Raman)

DFT calculations are highly effective in predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov

For this compound, this analysis allows for the unambiguous assignment of complex vibrational modes. For instance, the characteristic stretching frequencies of the hydroxyl (-OH), carbonyl (C=O), and C-O bonds, as well as the various vibrations of the naphthalene (B1677914) ring, can be precisely identified. Theoretical studies on the related 1-naphthylacetic acid have demonstrated the successful assignment of its fundamental frequencies by combining experimental data with B3LYP/6-311+G** calculations. nih.gov Similarly, DFT has been used to analyze the IR and Raman spectra of mandelic acid, a structurally analogous chiral α-hydroxy acid. nih.govresearchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound (1-Naphthylacetic Acid)

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G**) Experimental Frequency (cm⁻¹) (FT-IR) Assignment
O-H stretch (dimer) 2985 3002 Carboxylic acid hydroxyl group
C=O stretch 1705 1701 Carboxylic acid carbonyl group
C-H stretch (aromatic) 3058 3055 Naphthalene ring C-H bonds
C=C stretch (aromatic) 1598 1599 Naphthalene ring skeletal vibration
C-O stretch 1290 1288 Carboxylic acid C-O bond

This table is illustrative and based on data for a structurally related compound to demonstrate the typical accuracy of DFT predictions.

Predictive Modeling of NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). nih.gov These calculations provide a powerful means to assign experimental NMR spectra, especially for complex molecules with many overlapping signals. The accuracy of the predicted shifts is often high enough to distinguish between different isomers or conformers. ruc.dk

For this compound, DFT calculations can predict the chemical shifts for each carbon and proton in the molecule. By comparing the calculated spectrum with the experimental one, each peak can be confidently assigned to a specific atom. This is particularly useful for the complex aromatic region of the naphthalene ring system. Research on mandelic acid and its derivatives has shown that the B3LYP/6-311++G(d,p) level of theory can effectively model ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts

Atom Type Predicted Chemical Shift (ppm) (Illustrative) Experimental Chemical Shift (ppm) (Illustrative)
Carboxylic Carbon (C=O) 175.8 176.2
Methine Carbon (CH-OH) 72.5 73.0
Naphthyl C1' 133.2 133.5
Naphthyl C2' (substituted) 135.1 134.8
Naphthyl C3' 126.5 126.7
Naphthyl C4' 128.0 128.3

This interactive table provides a hypothetical comparison to illustrate the predictive power of DFT for NMR chemical shift calculations. Actual values would require specific experimental data and calculations for the target molecule.

Electronic Properties and UV-Visible Spectra

Time-dependent DFT (TD-DFT) is used to model the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions. For this compound, TD-DFT can help assign the π→π* transitions characteristic of the naphthalene chromophore.

Furthermore, DFT calculations provide insights into the molecule's electronic structure through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and the electronic excitation energy of the molecule. mdpi.compnu.edu.ua A smaller HOMO-LUMO gap generally implies higher chemical reactivity. pnu.edu.ua Analysis of the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Patent Landscape and Industrial Research Perspectives of S 2 2 Naphthyl Glycolic Acid

Analysis of Intellectual Property Related to Synthesis and Applications

The intellectual property landscape for (S)-2-(2-Naphthyl)glycolic acid and related chiral compounds is primarily centered on methods of synthesis and their applications, reflecting the compound's value as a specialized intermediate. Patents in this domain generally cover enantioselective processes, novel intermediates, and the use of these molecules in creating active pharmaceutical ingredients (APIs).

Patents are available for the chemical structure of this compound, which can be explored through databases such as WIPO PATENTSCOPE. nih.gov The broader patent field for related chiral acids and naphthyl derivatives reveals several key areas of innovation:

Asymmetric Synthesis Processes : A significant portion of intellectual property focuses on methods to produce a single enantiomer with high purity. Patents often claim specific chiral catalysts, reagents, or process conditions that enable highly selective synthesis, which is crucial for pharmaceutical applications. nih.govnih.gov

End-Use Applications : Patents also protect the application of these chiral compounds. For example, a recent patent application describes a cosmetic composition combining glycolic acid with other agents for skin treatment, highlighting its utility in consumer products. google.com In the pharmaceutical industry, patents cover the final API structure derived from chiral intermediates and their specific therapeutic uses. google.co.in

The overarching goal reflected in the patent literature is the development of cost-effective, scalable, and environmentally sound processes for producing enantiomerically pure compounds for high-value applications. nih.govgoogle.co.in

Scalability and Process Optimization in Industrial Synthesis

Transitioning the synthesis of a chiral compound like this compound from the laboratory to an industrial scale presents significant challenges. The primary goal is to achieve high yield and enantiomeric purity in a cost-effective and reproducible manner. Research focuses on asymmetric synthesis and process optimization to meet these demands. nih.gov

Key Synthesis Strategies:

The production of single-enantiomer α-hydroxy carboxylic acids relies on advanced synthetic methods. Catalytic enantioselective processes are particularly favored in industrial settings because they are more atom-economical and environmentally benign compared to methods requiring stoichiometric amounts of chiral auxiliaries. nih.govrsc.org

Synthesis Method Description Industrial Relevance
Asymmetric Hydrogenation This method involves the reduction of a prochiral α-keto acid precursor using a chiral catalyst (often based on metals like ruthenium or iridium) under hydrogen pressure. nih.govHighly efficient for producing specific enantiomers with high purity. The catalyst's activity and selectivity are critical for scalability.
Dynamic Kinetic Resolution (DKR) DKR combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product. Asymmetric transfer hydrogenation is a common DKR technique. nih.govOffers high stereoselectivity for structurally diverse α-hydroxy carboxylic acid derivatives. It is a powerful tool for complex chiral syntheses. nih.gov
Enzymatic Resolution This biocatalytic method uses enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.Offers high selectivity under mild reaction conditions but can be limited by the cost and stability of the enzyme.
Chiral Pool Synthesis This approach utilizes naturally occurring chiral molecules as starting materials. For example, a commercially available chiral proline derivative was used in the synthesis of Acalabrutinib. nih.govDepends on the availability and cost of suitable starting materials. It is a direct route when a fitting precursor is accessible. nih.gov

Process Optimization and Continuous Manufacturing:

To enhance efficiency and reduce costs, manufacturers are increasingly moving from traditional batch processing to continuous flow manufacturing. rsc.org Continuous processes offer several advantages for producing specialty chemicals and pharmaceutical intermediates:

Improved Yield and Consistency : Continuous reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and more consistent product quality.

Reduced Costs : Studies comparing continuous and batch processing for pharmaceutical manufacturing have shown that continuous systems can lower capital expenditures by 20-76% and reduce operating costs significantly. ed.ac.uk

Enhanced Safety : The smaller reaction volumes in continuous flow systems reduce the risks associated with handling hazardous materials and exothermic reactions.

Waste Reduction : Continuous processes can incorporate in-line purification and solvent recycling, minimizing waste and improving the environmental profile of the synthesis. ed.ac.uk

The development of scalable processes for this compound likely involves a combination of an efficient asymmetric synthesis method with the implementation of continuous manufacturing technology to ensure economic viability and high product quality. nih.govrsc.org

Economic Considerations in Chemical Production

The production cost of a specialty chiral chemical like this compound is influenced by a complex interplay of factors, from raw materials to regulatory compliance. These economic drivers determine its commercial feasibility and market price. factmr.comgrandviewresearch.com

Major Cost Drivers in Specialty Chemical Manufacturing:

The high cost of chiral chemicals is a primary challenge for manufacturers. factmr.com This is due to the technical complexity of the synthesis and the need for specialized resources. grandviewresearch.com

Cost Factor Description Impact on this compound Production
Raw Materials The cost of starting materials, often derived from petrochemicals, is a primary component of the final product cost and is subject to global supply and demand fluctuations. sampanenterprises.comThe price of naphthalene (B1677914) precursors and specialized reagents for asymmetric synthesis directly impacts the production cost.
Synthesis Complexity Multi-step and technically demanding syntheses, such as those required for enantiomerically pure compounds, increase costs. grandviewresearch.comAsymmetric catalysis and biocatalysis often require expensive catalysts, ligands, or enzymes, as well as specialized infrastructure and skilled personnel. grandviewresearch.com
Energy and Utilities Chemical manufacturing is energy-intensive, requiring significant inputs of electricity, steam, and water for processes like distillation and crystallization. sampanenterprises.comRising energy prices can substantially increase operating expenses, particularly for purification steps needed to achieve high-purity grades. sampanenterprises.com
Scale of Production Production volume significantly affects unit cost. Scaling up from laboratory to commercial quantities involves substantial capital investment.While larger volumes generally lower the per-unit cost, the market for a highly specialized intermediate may be limited, affecting the economy of scale.
Regulatory & Quality Control Adherence to stringent environmental and safety regulations (e.g., EPA, REACH) adds compliance costs. sampanenterprises.com For pharmaceutical intermediates, cGMP (current Good Manufacturing Practices) standards must be met.Rigorous process optimization and quality control are necessary to maintain high enantiomeric purity, increasing operational costs. grandviewresearch.com
Logistics and Packaging The costs associated with specialized handling, storage, transportation, and packaging contribute to the final price. sampanenterprises.comAs a specialty chemical, it may require specific packaging and handling protocols to ensure stability and purity during transport.

The pricing of specialty chemicals is often value-based, reflecting the high performance and specific function they provide in the final application, rather than being strictly tied to production costs. zilliant.com For pharmaceutical intermediates, the value is exceptionally high due to the stringent purity requirements and the critical role they play in the efficacy of the final drug product. grandviewresearch.com Therefore, while cost-effective production is a key industrial goal, the unique properties of this compound as a chiral building block ultimately justify its position as a high-value specialty chemical.

Emerging Research Frontiers and Prospective Developments

Innovative Synthetic Methodologies and Process Intensification

The synthesis of enantiomerically pure (S)-2-(2-Naphthyl)glycolic acid is crucial for its application in pharmaceuticals and catalysis. Traditional methods often rely on the resolution of racemic mixtures, which can be inefficient. Recent research has focused on developing more direct and efficient synthetic routes.

Innovative Synthetic Approaches:

Asymmetric Catalysis: The use of chiral catalysts, such as BINAP-metal complexes (e.g., Ru or Rh), is being explored to induce enantioselectivity in the reaction between 2-naphthylmagnesium bromide and glyoxylic acid derivatives.

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures has shown promise, with enzymes like Candida antarctica lipase (B570770) B achieving high enantiomeric excess (>90% ee) in organic solvents. A chemo-enzymatic approach involving lipase from Burkholderia cepacia and subsequent microbial hydration has achieved over 99.9% enantiomeric excess.

Continuous Flow Synthesis: A notable advancement is the development of a continuous process utilizing microreactors. This method, detailed in patent WO2015159170A2, involves the condensation of 2-naphthylacetic acid with glyoxylic acid, followed by base-catalyzed cyclization and chiral separation using simulated moving bed (SMB) chromatography. This approach offers a 30% higher throughput and reduced solvent waste compared to batch processes.

Process Intensification:

Process intensification aims to develop more sustainable and cost-effective chemical processes. mdpi.com In the context of this compound synthesis, this involves:

Microreactors: These enhance mixing and heat transfer, leading to better reaction control and higher yields. mdpi.com

Simulated Moving Bed (SMB) Chromatography: This continuous separation technique allows for high-purity isolation of the desired (S)-enantiomer.

In-line Recycling: Integration of solvent recycling within the continuous process minimizes waste.

These innovative methodologies represent a significant step towards the large-scale, cost-effective, and environmentally friendly production of this compound.

Expanded Applications in Asymmetric Organocatalysis and Metal Catalysis

The chiral nature of this compound makes it a valuable ligand and catalyst in asymmetric synthesis, a field that has seen significant growth with the advent of organocatalysis. greyhoundchrom.comrsc.org

Asymmetric Organocatalysis:

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, offers advantages such as operational simplicity, low toxicity, and ready availability. greyhoundchrom.comrsc.org While proline and its derivatives have been extensively used, there is growing interest in other chiral molecules like this compound. greyhoundchrom.com Its potential lies in its ability to act as a chiral Brønsted acid or to be incorporated into more complex catalyst structures.

Metal Catalysis:

In metal-catalyzed reactions, this compound can serve as a chiral ligand for various transition metals. The hydroxyl and carboxyl groups can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction. For instance, ruthenium-based catalysts are being investigated for the selective hydrogenation of oxalic acid to glycolic acid, highlighting the potential for related chiral ligands to influence such transformations. nih.gov

Comparative Analysis of Catalytic Methods

Method Yield (%) e.e. (%) Scalability Cost Index
Diastereomeric salt 78 98 Moderate High
Catalytic hydrogenation 92 95 High Medium
Enzymatic resolution 85 89 Low Very high
Continuous flow 94 99 Very high Low

This table provides a comparative analysis of different synthetic methods for this compound, with data sourced from a study on its synthesis.

Integration into Novel Material Science Architectures with Naphthyl Glycolic Acid Functionality

The unique combination of a bulky, aromatic naphthyl group and a functional glycolic acid moiety makes this compound an interesting building block for new materials.

Potential Applications in Material Science:

Polymer Chemistry: The carboxylic acid group can be used for polymerization reactions, leading to the formation of polyesters or polyamides with pendant naphthyl groups. These polymers could exhibit unique thermal, optical, or mechanical properties due to the rigid and chromophoric nature of the naphthyl unit.

Scaffold Development: In tissue engineering, scaffolds provide a temporary structure for cells to grow and form new tissue. nih.gov While poly(lactic-co-glycolic acid) (PLGA) is a commonly used material, incorporating naphthyl glycolic acid functionality could modify the scaffold's properties. nih.govmdpi.com The hydrophobicity of the naphthyl group could influence cell adhesion and protein adsorption on the scaffold surface.

Nanocomposites: The development of nanocomposite fibers, for example by combining poly(glycolic acid) with collagen, has been shown to induce vascularization without the need for growth factors. nih.gov Introducing this compound into such systems could further tailor the material's surface properties and biological interactions.

Targeted Therapeutic Development Based on Naphthyl Glycolic Acid Scaffolds

The structural features of this compound make it a promising scaffold for the development of new therapeutic agents. The naphthyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the glycolic acid moiety can form hydrogen bonds.

Potential Therapeutic Applications:

Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes like aldose reductase and aldo-keto reductases, which are implicated in diabetic complications and cancer.

Drug Delivery: The development of nanoparticle-based drug delivery systems is a rapidly growing field. mdpi.com Polymers derived from this compound could be used to create nanoparticles for encapsulating and delivering therapeutic agents. The naphthyl group could enhance the loading of hydrophobic drugs and influence the nanoparticle's interaction with biological membranes.

Chiral Resolving Agent: The ability of this compound to selectively interact with one enantiomer of a racemic drug is crucial for developing enantiopure pharmaceuticals, which often have improved therapeutic profiles and reduced side effects.

Multidisciplinary Research Bridging Organic Chemistry and Biomedical Science

The exploration of this compound exemplifies the convergence of organic chemistry and biomedical science. The synthesis of this molecule and its derivatives is a fundamental challenge in organic chemistry, while its potential applications in catalysis, materials, and medicine drive research in the biomedical field.

Areas of Interdisciplinary Focus:

Structure-Activity Relationship (SAR) Studies: Synthetic chemists can create a library of derivatives by modifying the naphthyl ring or the glycolic acid moiety. These compounds can then be screened by biomedical researchers to understand how structural changes affect biological activity.

Biocompatible Materials: The design and synthesis of new biomaterials incorporating this compound requires a deep understanding of both polymer chemistry and cell biology to ensure the materials are non-toxic and support cellular functions.

Computational Modeling: Molecular modeling and simulation can be used to predict how this compound and its derivatives will interact with biological targets, guiding the design of more potent and selective compounds.

The continued collaboration between organic chemists and biomedical scientists will be essential to fully realize the potential of this compound in these emerging research frontiers.

Table of Compounds

Compound Name CAS Number Molecular Formula
This compound 144371-23-3 C12H10O3
(R)-2-(2-Naphthyl)glycolic acid 14289-44-2 C12H10O3
Glycolic acid 79-14-1 C2H4O3
2-Naphthylacetic acid 581-96-4 C12H10O2
Glyoxylic acid 298-12-4 C2H2O3
2-Naphthylmagnesium bromide 21473-82-3 C10H7BrMg
2-Acetonaphthone 93-08-3 C12H10O
(RS)-2-naphthylglycolic acid 43210-73-7 C12H10O3
2,2-dichloro-1-(naphthalen-2-yl)ethan-1-one 91395-22-1 C12H8Cl2O
methyl 2-naphthyl ketone 93-08-3 C12H10O

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (S)-2-(2-Naphthyl)glycolic acid in laboratory settings?

  • Methodology :

  • Enzymatic catalysis : Use lipases or esterases under mild conditions (pH 6–8, 25–40°C) to enantioselectively hydrolyze precursors like racemic naphthyl glycolic esters .
  • Homogeneous catalysis : Employ ruthenium-based catalysts (e.g., PNNH-ligand frameworks) in aqueous ethylene glycol systems to achieve stereochemical control .
  • AI-driven synthesis planning : Utilize tools like PubChem's AI-Powered Synthesis Planning to predict viable routes from naphthyl derivatives and glycolic acid precursors .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers.
  • NMR spectroscopy : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO or CDCl3_3 to confirm structural integrity, focusing on naphthyl proton signals (δ 7.2–8.5 ppm) and the glycolic acid chiral center .
  • Polarimetry : Measure optical rotation ([α]D_D) to verify enantiomeric excess (e.e.) ≥ 98% .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber vials at 2–8°C under inert gas (N2_2) to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric excess (e.e.) of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Apply central composite design to evaluate variables (temperature, pH, catalyst loading). For example, optimize Gluconobacter oxydans bioconversion by adjusting aeration rates and substrate feeding in bioreactors .
  • Kinetic resolution : Use immobilized Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butanol) to achieve e.e. > 99% via selective ester hydrolysis .

Q. What mechanistic insights explain the stereoselectivity of this compound synthesis?

  • Methodology :

  • Computational studies : Perform DFT calculations to map transition states and identify key ligand-substrate interactions (e.g., π-π stacking between naphthyl groups and catalysts) .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled water in hydrolysis reactions to track oxygen incorporation and confirm reaction pathways .

Q. How does this compound perform as a chiral building block in pharmaceutical intermediates?

  • Methodology :

  • Coupling reactions : React with L-proline methyl ester via EDC/HOBt-mediated amidation to synthesize peptidomimetics. Monitor reaction progress by LC-MS .
  • Crystallography : Co-crystallize with target enzymes (e.g., proteases) to study binding modes using X-ray diffraction (PDB deposition recommended) .

Q. How should researchers address contradictions in reported yields for this compound synthesis?

  • Methodology :

  • Meta-analysis : Compare data from enzymatic vs. catalytic methods, noting differences in substrate purity (HPLC-grade vs. technical-grade precursors) .
  • Reproducibility checks : Validate protocols using standardized reagents (e.g., Sigma-Aldryl naphthyl esters) and report yields as mean ± SD from triplicate trials .

Methodological Considerations

  • Synthetic Challenges : The naphthyl group’s hydrophobicity may necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous reactions .
  • Analytical Pitfalls : Overlapping NMR signals from naphthyl protons can obscure glycolic acid peaks; use 13C^{13}\text{C}-DEPTO NMR for clarity .
  • Safety Note : Avoid aluminum-containing catalysts if scaling up, as Al residues may complicate pharmaceutical applications .

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